

Technical Guide: Certificate of Analysis for O-Benzyl Posaconazole-d4

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Compound of Interest

Compound Name: O-Benzyl Posaconazole-d4

Cat. No.: B026984

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This in-depth technical guide provides a comprehensive overview of the certificate of analysis for **O-Benzyl Posaconazole-d4**, a crucial stable isotope-labeled internal standard used in pharmacokinetic and bioanalytical studies of the antifungal agent Posaconazole. This document details the key analytical tests, experimental methodologies, and data presentation expected for a high-purity reference standard.

Compound Information

O-Benzyl Posaconazole-d4 is a deuterated analog of O-Benzyl Posaconazole, which serves as a precursor and a reference compound for Posaconazole. The incorporation of four deuterium atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

Table 1: Physical and Chemical Properties of **O-Benzyl Posaconazole-d4**

Property	Value
Chemical Name	2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl-d4]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
CAS Number	1246818-95-0[1][2][3]
Molecular Formula	C ₄₄ H ₄₄ D ₄ F ₂ N ₈ O ₄ [2][3]
Molecular Weight	794.92 g/mol [2][3]
Exact Mass	794.40176535 Da[1]
Appearance	White to off-white solid
Solubility	Soluble in Methanol, Acetonitrile, DMSO
Storage	Store at 2-8°C, protected from light

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis (CofA) for a high-quality **O-Benzyl Posaconazole-d4** reference standard should include the following key quantitative data, ensuring its suitability for rigorous analytical applications.

Table 2: Typical Certificate of Analysis Specifications

Test	Specification	Result
Chemical Purity (HPLC)	$\geq 98.0\%$	99.5%
Isotopic Purity (Mass Spec)	$\geq 98\%$ Deuterium Incorporation	Conforms
Isotopic Enrichment	Report d ₀ to d ₄ distribution	d ₄ > 99%
Identity (¹ H NMR)	Conforms to structure	Conforms
Identity (Mass Spec)	Conforms to structure	Conforms
Residual Solvents	$\leq 0.5\%$	< 0.1%
Water Content (Karl Fischer)	$\leq 0.5\%$	0.2%

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results presented in the Certificate of Analysis.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of the substance by separating it from any non-deuterated or other impurities.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient of Acetonitrile and Water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 262 nm.
- Injection Volume: 10 μ L.

- Procedure: A solution of **O-Benzyl Posaconazole-d4** is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Isotopic Purity and Enrichment by Mass Spectrometry (MS)

This analysis confirms the molecular weight and the distribution of deuterated species.

- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Procedure: A dilute solution of the sample is infused into the mass spectrometer. The mass spectrum is acquired, and the relative abundance of the molecular ions corresponding to the d₀, d₁, d₂, d₃, and d₄ species is determined. Isotopic purity is confirmed by the high abundance of the d₄ species.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.

- Instrumentation: 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Procedure: A small amount of the sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the proton signals should be consistent with the structure of O-Benzyl Posaconazole. The absence or significant reduction of signals corresponding to the protons on the deuterated phenyl ring confirms the position of the deuterium labels.

Visualizations

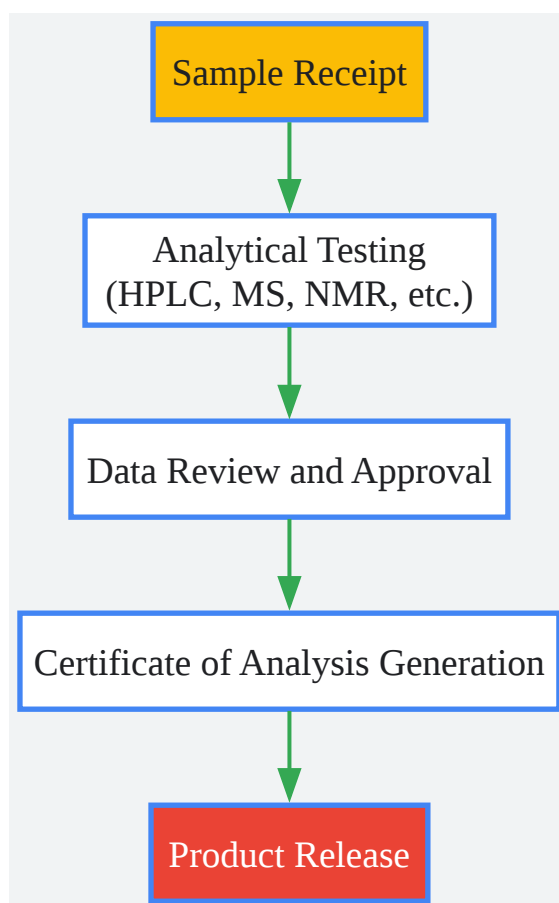
Chemical Structure of O-Benzyl Posaconazole-d4

The following diagram illustrates the chemical structure of **O-Benzyl Posaconazole-d4**, with the positions of the four deuterium atoms highlighted.

Caption: Chemical structure of **O-Benzyl Posaconazole-d4**.

Certificate of Analysis Workflow

The logical workflow for generating a Certificate of Analysis ensures that a comprehensive quality assessment is performed on each batch of the reference standard.



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Caption: Logical workflow for a Certificate of Analysis.

This technical guide provides a framework for understanding the critical quality attributes and analytical methodologies associated with **O-Benzyl Posaconazole-d4**. For any specific application, it is essential to refer to the Certificate of Analysis provided by the supplier for batch-specific data.

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References

- 1. O-Benzyl Posaconazole-d4 | C₄₄H₄₈F₂N₈O₄ | CID 71313921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. clearsynth.com [clearsynth.com]
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